molecular formula C15H11N3 B11876379 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile CAS No. 21191-05-9

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile

Cat. No.: B11876379
CAS No.: 21191-05-9
M. Wt: 233.27 g/mol
InChI Key: RXNGYDUNRICTEV-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile: is a heterocyclic compound that combines the structural features of both pyridine and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles. This three-component reaction is highly efficient and provides a straightforward method to obtain the desired compound . Another method involves the reaction of 3-pyridinecarboxaldehyde and acetic acid in a water solution of trimethylsilyl cyanide (TMSCN) at 0°C.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical.

    Substitution: Halogenating agents, such as bromine (Br₂), and nitrating agents, like nitric acid (HNO₃), are commonly used.

Major Products: The major products formed from these reactions include various substituted indole derivatives, primary amines, and oxidized indole compounds.

Mechanism of Action

The exact mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. For instance, in antifibrotic applications, it inhibits collagen prolyl-4-hydroxylase, reducing collagen synthesis and deposition .

Comparison with Similar Compounds

Uniqueness: What sets [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile apart is its unique combination of the pyridine and indole structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile building block in medicinal chemistry and organic synthesis.

Properties

CAS No.

21191-05-9

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2

InChI Key

RXNGYDUNRICTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N

Origin of Product

United States

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